Amidinouronium chloride
Overview
Description
Guanylurea hydrochloride, also known as guanidylurea hydrochloride, is a chemical compound with the molecular formula C_3H_7N_5O·HCl. It is derived from guanidine and urea, and it has interesting applications in the field of chemistry and materials science. This compound is known for its ability to form hydrogen bonds, which makes it relevant in various chemical and biological processes .
Mechanism of Action
Target of Action
Guanylurea hydrochloride, also known as Carbamoyl-guanidine Amidino Urea Salt, Hydrochloride salt, is a compound with a guanylurea (GU) moiety . The primary targets of guanylurea-based drugs are peripheral alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The interaction of guanylurea hydrochloride with its targets results in a variety of physiological responses. For instance, Lidamidine, a GU derivative, acts on peripheral alpha-2 adrenoceptors to show its antisecretory and antidiarrheal action . The mode of action of guanylurea hydrochloride is likely to be similar, given its structural similarity to Lidamidine .
Biochemical Pathways
and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . This suggests that guanylurea hydrochloride may interact with these pathways, potentially affecting their function .
Pharmacokinetics
It’s known that metformin, a drug that is metabolized to guanylurea, is removed during sewage treatment, primarily through transformation to guanylurea . This suggests that guanylurea hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
Studies have shown that guanylurea, the main biotransformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . It’s possible that guanylurea hydrochloride may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of guanylurea hydrochloride. For instance, the presence of competent degrading microorganisms can affect the degradation of guanylurea hydrochloride in the environment . Additionally, geochemical cycles can impact the activity of these microbes, potentially influencing the biodegradation of guanylurea hydrochloride .
Biochemical Analysis
Biochemical Properties
Guanylurea hydrochloride is known for its strong intra- and inter-molecular hydrogen bonding interactions, which lead to a pronounced π-electron delocalization on the cation . These interactions involve amino groups belonging to the guanidine moiety and the carbonyl oxygen of the ureic group . The compound’s structure and properties have been studied using various quantum chemical methods, revealing its stable tautomeric state and important pharmacophoric features .
Cellular Effects
Studies on guanylurea, a metabolite of the common pharmaceutical metformin, suggest that it can influence the development of certain organisms, such as zebrafish . It has been observed to affect morphometrics, cardiac development, and energetic state
Molecular Mechanism
The molecular mechanism of Guanylurea hydrochloride is not well-defined. It is known that the compound has a pronounced π-electron delocalization and strong hydrogen bonding interactions These characteristics may influence its interactions with other biomolecules
Temporal Effects in Laboratory Settings
Studies on guanylurea, a metabolite of metformin, suggest that it can have long-term effects on organisms such as zebrafish
Dosage Effects in Animal Models
Studies on guanylurea, a metabolite of metformin, suggest that it can have significant effects on organisms such as zebrafish at different concentrations
Metabolic Pathways
Guanylurea hydrochloride is involved in certain metabolic pathways. A study has shown that guanylurea, a metabolite of metformin, can be transformed to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide . This pathway involves the action of a newly described enzyme, guanylurea hydrolase .
Transport and Distribution
A study has shown that guanylurea, a metabolite of metformin, can be exported by certain transporters of the small multidrug resistance family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanylurea hydrochloride can be synthesized by reacting guanidine with urea under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of guanylurea hydrochloride often involves large-scale reactors where guanidine and urea are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to isolate the pure compound. The final product is typically dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Guanylurea hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the amino and carbonyl groups .
Common Reagents and Conditions
Oxidation: Guanylurea hydrochloride can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Guanylurea hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Metformin: A biguanide antihyperglycemic agent used in the management of type II diabetes.
Phenformin: Another biguanide derivative with similar antihyperglycemic properties.
Buformin: A biguanide compound used for its antihyperglycemic effects.
Uniqueness
Guanylurea hydrochloride is unique due to its specific hydrogen bonding properties and its ability to form stable crystalline structures. These characteristics make it valuable in crystal engineering and other applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
diaminomethylideneurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVXVYPDZQJILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-83-3 (Parent) | |
Record name | Guanylurea hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
138.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-72-7 | |
Record name | Urea, N-(aminoiminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanylurea hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidinouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYANODIAMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y85MAY0BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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